Stannane, ethyltrimethyl- (CAS 3531-44-0): A Comprehensive Technical Guide on Properties, Photochemistry, and Mechanistic Utility
Stannane, ethyltrimethyl- (CAS 3531-44-0): A Comprehensive Technical Guide on Properties, Photochemistry, and Mechanistic Utility
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
Stannane, ethyltrimethyl- (commonly known as ethyltrimethylstannane or ethyltrimethyltin) is a tetraalkyl organotin compound with the chemical formula C5H14Sn . While it is not a primary reagent for industrial-scale drug manufacturing due to the inherent toxicity of organotins, it holds significant value in advanced mechanistic research. Specifically, it serves as a critical probe for understanding gas-phase photolytic cleavage, radical generation, and the kinetic limits of transmetallation in palladium-catalyzed cross-coupling reactions [1, 2].
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will explore the causality behind its reactivity, detailing why the unique electronic environment of the Sn-C bond dictates its behavior under UV irradiation and transition-metal catalysis.
Physicochemical Profile
Understanding the physical parameters of ethyltrimethylstannane is essential for designing gas-phase experiments and predicting its chromatographic behavior. The data below synthesizes standard reference metrics [1, 2].
| Property | Value | Causality / Significance |
| CAS Registry Number | 3531-44-0 | Unique identifier for regulatory and literature tracking. |
| Molecular Formula | C5H14Sn | Defines the tetraalkyl nature (one ethyl, three methyls). |
| Molecular Weight | 192.875 g/mol | High mass relative to carbon count due to the heavy tin atom. |
| SMILES | CC(C)C | Useful for computational modeling and cheminformatics. |
| InChIKey | VDYIOWXZMNKCHN-UHFFFAOYSA-N | Standardized structural representation. |
| State at Standard Temp | Volatile Liquid | Low molecular polarity results in high vapor pressure, making it ideal for gas-phase photolysis studies. |
Synthesis and Structural Dynamics
Ethyltrimethylstannane is synthesized via a classic nucleophilic substitution using Grignard reagents. The electrophilic tin center in trimethyltin chloride ( Me3SnCl ) is highly susceptible to attack by the nucleophilic ethyl carbanion provided by ethylmagnesium iodide.
The causality of this reaction's high yield lies in the polarization of the Sn-Cl bond. Tin, being a heavy group 14 element, is more electropositive than carbon and significantly more electropositive than chlorine, creating a strong partial positive charge ( δ+ ) that directs the Grignard attack.
Synthesis of ethyltrimethylstannane via Grignard substitution.
Photochemical Reactivity (185 nm)
One of the most extensively documented applications of ethyltrimethylstannane is its use in gas-phase photochemistry. Borrell and Platt (1970) demonstrated that irradiation of the stannane vapor at 185 nm yields complex hydrocarbon mixtures and a tin-containing polymer [3].
Mechanistic Causality: A 185 nm photon delivers approximately 646 kJ/mol of energy. The Sn-C bond dissociation energy is relatively weak (approx. 270–300 kJ/mol). The massive excess of energy upon photon absorption excites the molecule into a state where two primary decay pathways compete:
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Molecular Elimination ( Φ≈0.40 ): Concerted elimination yielding ethylene ( C2H4 ) and trimethyltin hydride ( Me3SnH ).
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Radical Cleavage ( Φ≈0.55 ): Homolytic cleavage yielding ethyl radicals, methyl radicals, and dimethylstannylene ( SnMe2 ).
Photochemical cleavage pathways of ethyltrimethylstannane at 185 nm.
Role in Transmetallation (Stille Coupling Probes)
In drug development, the Stille cross-coupling reaction is a powerful tool for forming C-C bonds. However, ethyltrimethylstannane is rarely used to transfer an ethyl group. Why?
The Transmetallation Hierarchy: In palladium-catalyzed Stille couplings, the rate of group transfer from tin to palladium follows a strict kinetic hierarchy: Alkynyl > Alkenyl > Aryl > Allyl ≈ Benzyl > Alkyl.
Because the ethyl group is an sp3 -hybridized alkyl, it lacks the π -electrons necessary to pre-coordinate with the electrophilic Pd(II) center. Consequently, transmetallation of the ethyl group is exceedingly slow. Ethyltrimethylstannane is therefore utilized by researchers as a "dummy ligand" system or a mechanistic probe to study the extreme lower limits of transmetallation kinetics.
General Stille coupling cycle highlighting slow transmetallation of the ethyl group.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol A: Synthesis of Ethyltrimethylstannane
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Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.
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Reagent Loading: Add 50 mL of anhydrous diethyl ether and 10.0 mmol of trimethyltin chloride ( Me3SnCl ). Cool the mixture to 0 °C using an ice bath.
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Grignard Addition: Dropwise, add 12.0 mmol of ethylmagnesium iodide ( C2H5MgI ) in ether over 30 minutes. The slow addition prevents thermal runaway and minimizes Wurtz-type coupling side reactions.
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Reflux & Workup: Allow the reaction to warm to room temperature, then reflux for 2 hours. Quench with saturated aqueous NH4Cl . Extract the organic layer, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
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Self-Validation Checkpoint: Analyze the crude product via 119Sn NMR. A single resonance around 0 to −5 ppm confirms the formation of the tetraalkylstannane. The absence of a peak at ∼150 ppm ensures no unreacted trimethyltin chloride remains.
Protocol B: Gas-Phase Photolysis at 185 nm [3]
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Chamber Preparation: Evacuate a quartz photochemical cell to a high vacuum ( 10−5 Torr) to remove trace oxygen, which acts as a radical scavenger and quenches the reaction.
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Sample Loading: Introduce ethyltrimethylstannane vapor into the cell at a controlled pressure (e.g., 10-50 Torr).
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Irradiation: Expose the cell to a low-pressure mercury lamp equipped with a high-purity quartz envelope (transmitting 185 nm) for 5 to 10 minutes.
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Self-Validation Checkpoint: Utilize an ethylene actinometer in parallel to quantify photon flux. Post-irradiation, analyze the gaseous headspace via GC-MS. The presence of ethylene ( m/z 28) and methane ( m/z 16) validates the activation of both the molecular elimination and radical cleavage pathways.
Toxicology and Safety Profiling
As with all short-chain tetraalkyltins, ethyltrimethylstannane presents severe occupational hazards.
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Neurotoxicity: Organotins are highly lipophilic. They readily cross the blood-brain barrier, leading to severe central nervous system (CNS) toxicity. Symptoms of exposure include headaches, tremors, and in severe cases, encephalopathy.
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Metabolic Disruption: At a cellular level, organotins act as potent inhibitors of oxidative phosphorylation in mitochondria.
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Handling Requirements: All manipulations must be performed in a Class II or higher fume hood. Nitrile gloves are insufficient; heavy-duty neoprene or specialized laminate gloves (e.g., Silver Shield) must be worn to prevent dermal absorption.
References
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National Institute of Standards and Technology (NIST). Stannane, ethyltrimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]
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Cheméo. Chemical Properties of Stannane, ethyltrimethyl- (CAS 3531-44-0). Retrieved from:[Link]
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Borrell, P., & Platt, A. E. (1970). Photochemistry of ethyltrimethylstannane and n-propyltrimethylstannane at 185 nm. Transactions of the Faraday Society, 66, 2279-2286. Retrieved from:[Link]
